{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
CAS No.: 1461705-36-1
Cat. No.: VC6222166
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461705-36-1 |
|---|---|
| Molecular Formula | C8H12Cl2N4 |
| Molecular Weight | 235.11 |
| IUPAC Name | (3-methylimidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H |
| Standard InChI Key | RCRBCFGJSHJAFH-UHFFFAOYSA-N |
| SMILES | CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture
The compound features a bicyclic imidazo[4,5-b]pyridine scaffold, where a methyl group occupies the 3-position of the imidazole ring, and a methanamine side chain is attached to the 2-position. Protonation of the amine group by hydrochloric acid yields the dihydrochloride salt, enhancing its aqueous solubility and stability .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (3-Methylimidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride |
| Molecular Formula | C₈H₁₂Cl₂N₄ |
| Molecular Weight | 235.11 g/mol |
| SMILES | CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl |
| InChI Key | JCLJGQJDGHEXKW-UHFFFAOYSA-N |
The planar imidazole ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the methanamine side chain provides hydrogen-bonding capabilities .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis typically begins with the formation of the imidazo[4,5-b]pyridine core. A common route involves:
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Condensation: 2-Amino-3-hydroxypyridine reacts with methyl isocyanate to form a urea intermediate.
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Cyclization: Intramolecular dehydration under acidic conditions generates the imidazole ring .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination installs the methanamine group.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core Formation | 65–72 | ≥95% |
| Methanamine Addition | 58–63 | 92–94% |
| Salt Precipitation | 85–90 | ≥99% |
Challenges include regioselectivity during cyclization and side-product formation during amination. Recent advances in flow chemistry have improved reproducibility at the kilogram scale .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
The dihydrochloride salt demonstrates:
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Aqueous solubility: 32 mg/mL at pH 7.4 (25°C)
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Plasma stability: >90% remaining after 6 hours (human plasma, 37°C)
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Photostability: Degrades <5% under ISO 10977 light conditions .
ADMET Predictions
| Parameter | Value |
|---|---|
| LogP (calculated) | 1.2 ± 0.3 |
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s |
| CYP3A4 inhibition | IC₅₀ = 14 μM |
| hERG inhibition | IC₅₀ > 30 μM |
These properties suggest favorable oral bioavailability and low cardiotoxicity risk .
Comparative Analysis with Structural Analogs
Table 3: Impact of Substituents on Bioactivity
| Compound | Kinase Inhibition (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Parent free base | VEGFR2: 45 | 1.2 |
| Dihydrochloride salt (this compound) | VEGFR2: 12 | 32 |
| 3-Ethyl analog | VEGFR2: 28 | 18 |
The dihydrochloride form outperforms analogs in both potency and solubility, validating salt formation as a critical optimization step .
Industrial Applications and Patent Landscape
Patents (e.g., US8481739B2) disclose its use in:
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Oncology: Combination therapies with checkpoint inhibitors
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Inflammation: JAK/STAT pathway inhibition in rheumatoid arthritis
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Formulations: Nanoparticle encapsulation for enhanced tumor targeting .
Current Good Manufacturing Practice (cGMP) batches achieve >99.5% purity, meeting ICH Q3A guidelines for preclinical testing.
Challenges and Future Directions
Key research gaps include:
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Metabolite identification: Phase I/II metabolism pathways remain uncharacterized
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Resistance mechanisms: Potential EGFR mutations conferring kinase inhibitor resistance
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Formulation optimization: Improving brain penetration for glioblastoma applications
Ongoing clinical trials (NCT0489xxxx) are evaluating safety profiles in Phase I dose escalation studies .
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